6-Isopropoxypicolinaldehyde Exhibits Enhanced Lipophilicity and Steric Bulk Compared to Methoxy and Ethoxy Analogs
6-Isopropoxypicolinaldehyde possesses a branched isopropoxy group, which is predicted to increase its lipophilicity and steric bulk relative to its linear alkoxy counterparts . This is a class-level inference based on the calculated LogP values and the presence of the branched alkoxy group.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.35 |
| Comparator Or Baseline | 6-Methoxypicolinaldehyde (Calculated LogP: 0.96) ; 6-Ethoxypicolinaldehyde (Calculated LogP: 1.49) |
| Quantified Difference | Approximately 2.5-fold and 1.6-fold increase in lipophilicity compared to methoxy and ethoxy analogs, respectively. |
| Conditions | In silico prediction (e.g., using software like ChemDraw or ACD/Labs) based on molecular structure. |
Why This Matters
Higher lipophilicity can significantly impact membrane permeability, metabolic stability, and overall pharmacokinetic properties, making it a crucial differentiator for in vivo studies.
